![molecular formula C22H22N4O2S B2816313 2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894048-95-4](/img/structure/B2816313.png)
2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
Thiazolo[3,2-b][1,2,4]triazoles are a class of compounds that have been known for more than seven decades . They have been the subject of considerable interest due to their biological activities . A variety of thiazolo[3,2-b][1,2,4]triazoles with unique pharmaceutical and medicinal applications have been reported .
Synthesis Analysis
Thiazolo[3,2-b][1,2,4]triazoles can be synthesized using various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
The structure of thiazolo[3,2-b][1,2,4]triazoles and their derivatives can be confirmed using various techniques such as 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .Chemical Reactions Analysis
Thiazolo[3,2-b][1,2,4]triazoles can undergo various chemical transformations. For example, the potassium salt of a thiazolo[3,2-a]benzimidazole derivative was treated with hydrazine hydrate in a mixture of ethanol and water to afford a 4-amino-5-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)-4H-1,2,4-triazole-3-thione .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazoles can vary greatly depending on the specific derivative. For example, a mixture of Z/E-isomers was obtained in solution for synthesized 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones .Scientific Research Applications
Synthesis of Thiazolo[3,2-b][1,2,4]triazoles
The compound has been utilized in the visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][1,2,4]triazoles . Researchers have developed an efficient, straightforward, and green protocol for the synthesis of these functionalized thiazoles. The reaction involves diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions. The resulting thiazolo[3,2-b][1,2,4]triazole derivatives are obtained in excellent yields .
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 2-ethoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide, is a derivative of 1,2,4-triazole . It has been found to target mycobacterial cytochrome P450 enzymes (P450s), which play a crucial role in the physiological functions of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets, the mycobacterial P450s, by binding to the active site of these enzymes . This binding inhibits the function of the enzymes, thereby disrupting the normal physiological functions of the Mycobacterium tuberculosis .
Biochemical Pathways
The compound’s interaction with the mycobacterial P450s affects the biochemical pathways associated with these enzymes. The inhibition of P450s disrupts the normal physiological functions of Mycobacterium tuberculosis, leading to its death .
Result of Action
The compound’s action results in the inhibition of the mycobacterial P450s, disrupting the normal physiological functions of Mycobacterium tuberculosis . This leads to the death of the bacteria, making the compound a potential candidate for the treatment of tuberculosis .
properties
IUPAC Name |
2-ethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-28-19-10-5-4-9-18(19)21(27)23-12-11-17-14-29-22-24-20(25-26(17)22)16-8-6-7-15(2)13-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEZNXCWXMRPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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